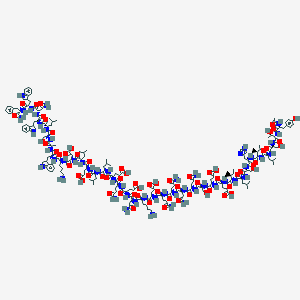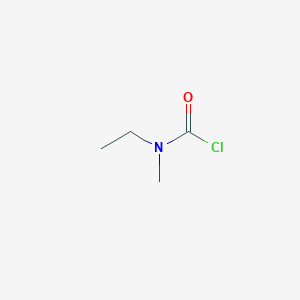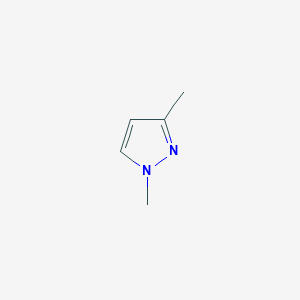
6-Hydroxy-2-naphthaleneacetic acid methyl ester
Vue d'ensemble
Description
6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester is a chemical compound used in proteomics research . It has a molecular formula of C13H12O3 and a molecular weight of 216.23 .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester consists of 28 atoms; 12 Hydrogen atoms, 13 Carbon atoms, and 3 Oxygen atoms . It contains 29 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, and 11 aromatic bonds .Applications De Recherche Scientifique
Structural Characterization of Fatty Acid Methyl Esters
Scientific Field
This application falls under the field of Analytical Chemistry and Lipidomics .
Application Summary
Fatty acid methyl esters (FAMEs) with double and triple bonds have significant effects on the biological activities of lipids. Determining multiple bond positions in their molecules by mass spectrometry usually requires chemical derivatization .
Method of Application
FAMEs were separated by reversed-phase HPLC with an acetonitrile mobile phase. In the APCI source, acetonitrile formed reactive species, which added to double and triple bonds to form [M + C 3 H 5 N] +• ions. Their collisional activation in an ion trap provided fragments helpful in localizing the multiple bond positions .
Results or Outcomes
This approach was applied to fatty acids with isolated, cumulated, and conjugated double bonds and triple bonds. The fatty acids were isolated from the fat body of early-nesting bumblebee Bombus pratorum and seeds or seed oils of Punicum granatum, Marrubium vulgare, and Santalum album. Using the method, the presence of the known fatty acids was confirmed, and new ones were discovered .
Separation of Fatty Acid Methyl Esters
Scientific Field
This application is in the field of Food Science and Analytical Chemistry .
Application Summary
Fats are a major constituent of many foodstuffs including edible oils, meat, fish, grain, and dairy products. They consist of triacylglycerides, which are species that contain glycerol sub-units esterified with aliphatic fatty acid groups. For the fatty acids to be analyzed by GC, the fats in any given matrix require a three-step preparation that includes: Extraction from the matrix with a non-polar solvent for clean-up, Saponification, rendering the free fatty acids, and Derivatization to FAMEs for more amenable analysis .
Method of Application
Derivatization of the saponified fatty acids via methylation leads to the formation of the corresponding fatty acid methyl esters (FAMEs), which are the preferred derivatives due to their volatility and high thermal stability .
Results or Outcomes
Separation of the 37 common FAMEs can be difficult to achieve as many differ only slightly in their physical and chemical properties. TRACE TR-FAME columns have a high polarity phase optimized for FAME analysis. The 70% cyanopropyl polysilphenylene-siloxane phase utilized has a higher operating temperature compared to some other columns and gives extremely low bleed, making it amenable to detection by mass spectrometry .
Optimization of FAME Analysis
Application Summary
The goal of this application is to demonstrate the separation of 37 fatty acid methyl esters (FAMEs) on the highly efficient 10 m Thermo ScientificTM TRACETM TR-FAME GC column, and to show increased sample throughput of up to 400% relative to a 100 m column by optimizing the separation for efficiency and speed using three commonly available carrier gases: nitrogen, hydrogen, and helium .
Method of Application
The fats in any given matrix require a three-step preparation that includes: Extraction from the matrix with a non-polar solvent for clean-up, Saponification, rendering the free fatty acids, and Derivatization to FAMEs for more amenable analysis .
Results or Outcomes
Higher throughput and potential cost savings for the customer can be realized if the shorter columns provide similar performance and reduced analysis time when compared to commonly used 100 m columns .
Methyl Ester Synthesis Using Diazomethane
Scientific Field
This application is in the field of Organic Chemistry .
Application Summary
The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .
Results or Outcomes
The result of this reaction is the formation of a methyl ester with nitrogen gas as a leaving group .
Catalysts for FAME Production
Scientific Field
This application is in the field of Chemical Engineering and Renewable Energy .
Application Summary
The effective transesterification process to produce fatty acid methyl esters (FAME) requires the use of low-cost, less corrosive, environmentally friendly and effective catalysts. Currently, worldwide biodiesel production revolves around the use of alkaline and acidic catalysts employed in heterogeneous and homogeneous phases .
Method of Application
Homogeneous catalysts (soluble catalysts) for FAME production have been widespread for a while, but solid catalysts (heterogeneous catalysts) are a newer development for FAME production .
Results or Outcomes
The rate of reaction is much increased when homogeneous basic catalysts are used, but the main drawback is the cost of the process which arises due to the separation of catalysts from the reaction media after product formation .
Rapid and Selective Analysis of FAMEs
Scientific Field
This application is in the field of Analytical Chemistry .
Application Summary
The analysis of fatty acid methyl esters (FAMEs) is of high relevance for monitoring and control of various industrial processes and biological systems .
Method of Application
A novel, green analytical approach for the determination of 24 FAMEs from aqueous samples is proposed, which is based on a headspace solid-phase microextraction (SPME) arrow followed by gas chromatography coupled to tandem mass spectrometry .
Results or Outcomes
This method provides a rapid and selective analysis of FAMEs, which can be beneficial in various industrial processes and biological systems .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWXJAKNVXRMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598235 | |
| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-naphthaleneacetic acid methyl ester | |
CAS RN |
91903-08-1 | |
| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)